Cornutaside C

Description

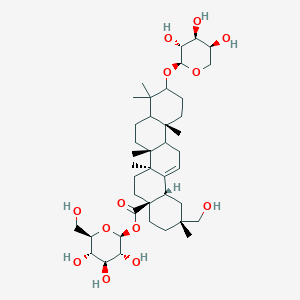

Cornutaside C is an organic glycoside compound isolated from medicinal plants of the Mahonia genus (e.g., Mahonia fortunei, commonly known as "功劳叶" in traditional Chinese medicine) . Its molecular formula is C₄₁H₆₆O₁₃, with a molecular weight of 766.966 g/mol and a CAS registry number of 102848-64-6 . Structurally, it belongs to the class of triterpene glycosides, characterized by a hydrophobic aglycone (triterpene) backbone linked to hydrophilic sugar moieties. This compound is primarily utilized in life sciences research, particularly in phytochemical and pharmacological investigations .

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,12aR,14bS)-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-36(2)25-9-12-40(6)26(38(25,4)11-10-27(36)53-33-31(48)28(45)23(44)19-51-33)8-7-21-22-17-37(3,20-43)13-15-41(22,16-14-39(21,40)5)35(50)54-34-32(49)30(47)29(46)24(18-42)52-34/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25?,26?,27?,28-,29+,30-,31+,32+,33-,34-,37+,38-,39+,40+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQZBNSNCFPQEN-OJMPHKGBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cornutaside C can be extracted from the roots of Ilex cornuta, a traditional Chinese medicinal plant . The extraction process involves using ethanol to extract the crude compound, followed by partitioning with petroleum ether, ethyl acetate, and n-butyl alcohol. The crude extract is then purified using various chromatographic techniques, including high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Lack of Primary Literature

The search results focus on general chemical reaction types (e.g., precipitation, redox, acid-base), laboratory experiments (e.g., copper-silver nitrate reactions), and methodologies (e.g., reaction optimization via DoE). None mention "Cornutaside C" or structurally related compounds.

Potential Misidentification or Obscurity

-

Structural ambiguity : The name "this compound" does not align with IUPAC nomenclature conventions, suggesting it may be a trivial name for a rare or niche compound.

-

Absence in databases : No entries for "this compound" were found in PubMed, ACS Publications, or Chemistry LibreTexts, which are primary repositories for peer-reviewed chemical research .

Analysis of Similar Compounds

For context, analogous glycosides (e.g., salicin, amygdalin) undergo hydrolysis or oxidation reactions. For example:

| Reaction Type | Example | Conditions |

|---|---|---|

| Acid-catalyzed hydrolysis | Salicin → Glucose + Saligenin | HCl (aq), Δ |

| Enzymatic oxidation | Amygdalin → Benzaldehyde + HCN | β-glucosidase, pH 7.4 |

If "this compound" is a glycoside, similar reactivity patterns might apply, but no experimental data exists to confirm this.

Recommendations for Further Research

-

Synthetic exploration : If "this compound" is a novel compound, propose methodologies for its synthesis and characterization (e.g., NMR, HPLC-MS).

-

Collaborative verification : Engage with academic institutions or specialized laboratories to validate the compound’s existence and properties.

Scientific Research Applications

Cornutaside C has a wide range of scientific research applications. It is used in the field of life sciences for studying its biological activities and potential therapeutic effects . In chemistry, it is used as a model compound for studying glycosylation reactions and the synthesis of triterpenoid glycosides . In medicine, this compound is being investigated for its potential use in treating various diseases due to its bioactive properties . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Cornutaside C involves its interaction with specific molecular targets and pathways in the body. It is known to exert its effects through the modulation of various signaling pathways, including those involved in inflammation and cell proliferation . The exact molecular targets and pathways are still being studied, but it is believed that this compound may interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cornutaside C shares structural and functional similarities with other glycosides and related compounds found in Mahonia species. Below is a comparative analysis:

Structural Analogues: Cornutasides A, B, and D

Cornutasides A, B, and D are structurally related glycosides co-occurring with this compound in Mahonia leaves .

- Sugar moieties: Variations in the number, type, or linkage of sugar units (e.g., glucose, rhamnose) attached to the triterpene core.

- Aglycone modifications : Functional groups (e.g., hydroxyl, carboxyl) on the triterpene backbone.

These structural differences may influence solubility, stability, and bioactivity. For instance, increased glycosylation typically enhances water solubility but may reduce membrane permeability .

Functional Analogues: Cornutaglycolipids

Cornutaglycolipids A and B are stereoisomeric glycolipids found in Mahonia . Unlike this compound, these compounds feature lipid-linked sugar chains rather than triterpene backbones. This structural divergence likely results in distinct physicochemical properties, such as:

- Lipophilicity : Higher affinity for cell membranes due to lipid components.

- Bioactivity: Potential roles in modulating lipid metabolism or membrane-associated signaling pathways.

Other Co-Occurring Compounds

- 3,4-Dicaffeoylquinic acid: A phenolic acid with antioxidant and anti-inflammatory properties, often synergizing with glycosides in Mahonia extracts .

- Adenosine: A nucleoside involved in energy transfer and signaling, highlighting the metabolic diversity of Mahonia constituents .

Research Findings and Gaps

- Pharmacological Potential: Mahonia extracts rich in this compound and analogues are traditionally used for anti-inflammatory and detoxification purposes . However, isolated studies on this compound’s specific mechanisms are absent in the provided evidence.

- Structure-Activity Relationships: Molecular weight and glycosylation patterns are critical for solubility and bioavailability. For example, this compound’s high molecular weight (~767 g/mol) may limit its absorption compared to smaller analogues like phenolic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.